molecular formula C15H14ClNO4 B1627026 8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester CAS No. 892874-60-1

8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester

Cat. No. B1627026
M. Wt: 307.73 g/mol
InChI Key: YBUQJEUWEYOPBG-UHFFFAOYSA-N
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Description



  • Chemical Formula : C<sub>15</sub>H<sub>14</sub>ClNO<sub>4</sub>

  • CAS Number : 892874-60-1

  • Molecular Weight : 307.73 g/mol

  • Empirical Formula : C<sub>15</sub>H<sub>14</sub>ClNO<sub>4</sub>

  • Structure :

  • Physical State : Solid





  • Synthesis Analysis



    • Information on the synthesis of this compound is not readily available in the provided sources.





  • Chemical Reactions Analysis



    • No specific chemical reactions are mentioned in the available data.




  • Scientific Research Applications

    Photolabile Protecting Groups

    The development of photolabile protecting groups based on brominated and chlorinated quinoline derivatives showcases their utility in organic chemistry and biochemistry. For instance, Brominated hydroxyquinoline has been identified as a photolabile protecting group with enhanced single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it suitable for in vivo applications. These characteristics facilitate the controlled release of biological messengers upon light activation, an essential technique for studying dynamic biological systems (Fedoryak & Dore, 2002).

    Antimicrobial Properties

    The synthesis and evaluation of new quinoline derivatives, including those with nitrofluoroquinolone frameworks, have demonstrated significant antibacterial properties. These compounds exhibit remarkable activity against various gram-positive and gram-negative bacteria, offering potential as new antimicrobial agents. For example, certain 8-nitrofluoroquinolone models have shown promising activity against Staphylococcus aureus, indicating their potential in addressing antibiotic resistance (Al-Hiari et al., 2007).

    Anticancer and Anti-inflammatory Agents

    Quinoline derivatives have been explored for their anticancer and anti-inflammatory properties. Methylenebisphosphonic acid tetraethyl ester derivatives, when reacted with quinoline-chalcones, have yielded compounds with significant anti-tumor and anti-inflammatory activities. This research highlights the potential of quinoline-based bisphosphonates as therapeutic agents for cancer and inflammation-related diseases (Abdou et al., 2012).

    Metal Ion Detection and Chelation

    The synthesis and Cu^2+ binding studies of l-histidine ester of 8-hydroxyquinoline demonstrate the compound's ability to chelate metal ions, a property that can be utilized in developing therapeutic agents aimed at restoring metal ion balance in diseases involving metal ion overload. This research contributes to the understanding of how quinoline derivatives interact with metal ions, which is crucial for their application in metal-related disorders (Jin et al., 2014).

    Synthesis of Complex Heterocycles

    Quinoline derivatives have been used as intermediates in the synthesis of complex heterocycles, demonstrating the versatility of these compounds in organic synthesis. For example, the interaction of ethyl esters of chloro-substituted quinoline-3-carboxylic acids with zinc dust yields diethyl 2,2'-dioxo-1,2,3,4,1',2',3',4'-octahydro[4,4']biquinolinyl-3,3'-dicarboxylates, highlighting the potential of quinoline derivatives in constructing novel molecular architectures (Ukrainets et al., 2007).

    Safety And Hazards



    • The compound is classified as hazardous due to its potential to cause eye damage.

    • Always handle with appropriate precautions and follow safety guidelines.




  • Future Directions



    • Further research is needed to explore the compound’s potential applications, biological activity, and safety profile.




    Please note that this analysis is based on available data, and additional research may be required for a more detailed understanding. If you have any specific questions or need further information, feel free to ask! 😊


    properties

    IUPAC Name

    diethyl 8-chloroquinoline-2,3-dicarboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H14ClNO4/c1-3-20-14(18)10-8-9-6-5-7-11(16)12(9)17-13(10)15(19)21-4-2/h5-8H,3-4H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YBUQJEUWEYOPBG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2Cl)C(=O)OCC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H14ClNO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70588880
    Record name Diethyl 8-chloroquinoline-2,3-dicarboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70588880
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    307.73 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester

    CAS RN

    892874-60-1
    Record name 2,3-Diethyl 8-chloro-2,3-quinolinedicarboxylate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=892874-60-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Diethyl 8-chloroquinoline-2,3-dicarboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70588880
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 892874-60-1
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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